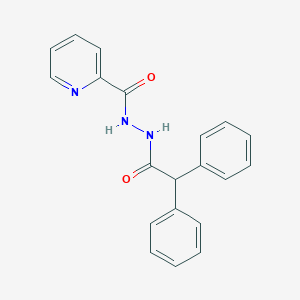
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine-2-carbohydrazide, which has been studied for various applications in chemistry and biology. The compound’s structure includes a pyridine ring, a carbohydrazide group, and a diphenylacetyl moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent. Its ability to inhibit the growth of pathogenic microorganisms makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide involves its interaction with molecular targets in microorganisms. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
N/'-(2,2-Diphenylacetyl)pyridine-2-carbohydrazide can be compared with other similar compounds, such as:
Pyridine-2-carbohydrazide: The parent compound, which has similar antimicrobial properties but may differ in potency and spectrum of activity.
N’-Butyrylpyridine-4-carbohydrazide: Another derivative with notable antimicrobial effects, particularly against multidrug-resistant strains.
Pyridine-2-carboxaldehyde derivatives: These compounds are often used in the synthesis of Schiff bases and coordination complexes, which have applications in catalysis and materials science.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4g/mol |
IUPAC Name |
N'-(2,2-diphenylacetyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-13-7-8-14-21-17)22-23-20(25)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H,22,24)(H,23,25) |
InChI Key |
NZRSATICINEBKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B398738.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B398741.png)
![2-fluoro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398743.png)

![2-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398747.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B398753.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B398758.png)
![2-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398759.png)
![8-amino-3-benzyl-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B398760.png)

![8-(dimethylamino)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B398762.png)
![5-cyclohexyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398763.png)
